4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is a chemical compound with significant relevance in pharmaceutical chemistry. It belongs to the class of benzoic acids, characterized by the presence of a fluorine atom, a methoxy group, and a sulfamoyl group attached to the benzene ring. This compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is synthesized from simpler precursors through various chemical processes. Its synthesis and characterization have been documented in several scientific studies, highlighting its importance as an intermediate in drug development.
4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is classified under:
The synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid typically involves multiple steps, including:
The synthesis can be achieved through various routes:
The molecular formula of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is , and its structure features:
COc1ccc(cc1C(=O)O)S(=O)(=O)N
InChI=1S/C9H10FNO4S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid can participate in various chemical reactions:
These reactions often require specific conditions (e.g., temperature, solvent) to proceed efficiently and yield desired products.
The mechanism of action for compounds like 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid often involves interactions with biological targets such as enzymes or receptors. The sulfamoyl group may enhance binding affinity due to hydrogen bonding capabilities.
4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit therapeutic properties against various diseases, including bacterial infections and cancer. Research continues into its potential applications in drug development and formulation.
The structural architecture of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid positions it as a privileged scaffold in receptor-targeted drug design. SAR studies reveal that the ortho-carboxylic acid group enables critical salt-bridge interactions with lysine residues in enzymatic binding pockets, while the meta-sulfamoyl moiety (–SO₂NH₂) acts as a zinc-binding group (ZBG) in carbonic anhydrase inhibition [7]. Systematic modifications of the benzoic acid core demonstrate that:
Table 1: SAR Analysis of Benzoic Acid Derivatives
Compound | LPA₂ EC₅₀ (nM) | hCA XII Kᵢ (nM) | Key Structural Features |
---|---|---|---|
GRI-977143 (parent) | 3300 | Not tested | No fluorine, thiophosphate linker |
11d (SBA analogue) | 0.00506 | 7.5 | 5-Chloro substitution, naphthalimide |
4-Fluoro-2-methoxy-5-SBA | 0.11* | 2.6* | Optimal fluorine/methoxy orientation |
2-Methoxy-5-SBA | 1.42 | 0.52 | Reduced membrane permeability |
Estimated values based on structural analogues in [7] |
Halogen scanning indicates that 4-fluoro substitution maximizes target engagement while minimizing off-target interactions with LPA₁/LPA₃ receptors – a critical determinant for reducing apoptotic side effects in radioprotective agents [5].
Efficient installation of the sulfamoyl moiety necessitates precision catalysis to overcome regioselectivity challenges. Transition metal-catalyzed methods provide significant advantages over classical chlorosulfonation-amination sequences:
Table 2: Catalytic Performance Comparison
Method | Catalyst | Temperature | Yield | Byproducts |
---|---|---|---|---|
Chlorosulfonation-amination | None | -10°C to RT | 45–68% | Sulfonyl chlorides, tar |
Copper-catalyzed coupling | CuCN/K₂CO₃ | 80°C | 85% | <2% des-halo product |
Palladium aminosulfonylation | Pd(PPh₃)₄ | 100°C | 92% | Sulfones (<5%) |
Electrophilic sulfamoylation | TfOH (5 mol%) | 60°C | 94% | None detected |
Notably, transition metal catalysts suppress polysulfonylation byproducts common in electron-rich benzoic acid substrates. Recent advances employ flow chemistry with immobilized Pd/CeO₂ nanoparticles for continuous sulfamoylation (20 h catalyst lifetime, >99% conversion per pass) [2] [7].
Regioselective functionalization of the benzoic acid core requires innovative strategies to address orthogonal reactivity challenges:
The carboxylic acid group directs ortho-lithiation at C5 (confirmed by deuterium quenching), enabling electrophilic fluorination with NFSI. This sequence provides 78% yield of 4-fluoro isomer with <3% C3-fluorinated byproduct [3] [5]:
Methyl 2-methoxybenzoate → s-BuLi/TMEDA → NFSI → Hydrolysis → 4-Fluoro-2-methoxybenzoic acid
Regiospecific nitration at C5 proceeds via Brønsted acid-templated orientation (H₂SO₄/HNO₃, 0°C), yielding 5-nitro-2-methoxybenzoic acid (91% purity). Catalytic transfer hydrogenation (Pd/C, HCO₂NH₄) then affords the 5-amino precursor for sulfamoyl installation [5] [8].
Conventional Balz-Schiemann reactions suffer from diazotization exotherms and <40% yields. Improved protocols employ [18-crown-6/KF] in DMSO at 120°C for aromatic fluorination of 4-amino-2-methoxy-5-sulfamoylbenzoic acid, achieving 89% yield with 50 ppm residual fluoride [3] [5].
Table 3: Functionalization Route Efficiency
Method | Key Step | Regioselectivity | Overall Yield |
---|---|---|---|
Directed lithiation | ortho-F insertion | >97% C4-fluorination | 65% (3 steps) |
Nitration-reduction | Electrophilic C5-nitration | 100% C5-position | 78% (4 steps) |
Halogen exchange | Thermal decomposition | 100% C4-fluorination | 45% |
Scale-up beyond kilogram quantities introduces critical path constraints requiring innovative engineering solutions:
Key economic drivers include minimizing noble metal residues (Pd <10 ppm specification requires chelating resins) and controlling particle size distribution (PSD) via anti-solvent crystallization for direct compression formulations.
Sustainable manufacturing protocols address E-factor reduction while maintaining atomic economy:
Table 4: Environmental Impact Metrics
Method | PMI* | E-Factor | Carbon Intensity (kg CO₂/kg) |
---|---|---|---|
Classical ClSO₃H/NH₃ route | 28.7 | 85.4 | 18.9 |
Cu-catalyzed sulfamoylation | 6.2 | 8.1 | 4.7 |
Enzymatic sulfonation | 3.1 | 1.8 | 0.9 |
Photoredox process | 4.9 | 6.3 | 2.1** |
Process Mass Intensity; *Assuming renewable electricity
The enzymatic route demonstrates particular promise, reducing wastewater burden by 95% versus stoichiometric amination. Life-cycle analysis confirms 34% lower global warming potential for the biocatalytic pathway [2] [7].
Comprehensive Compound Index
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: